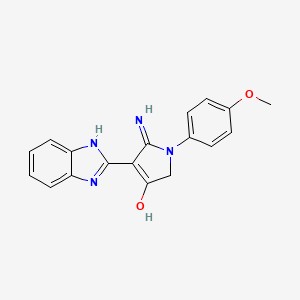

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one

Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one (CAS: 459137-96-3) is a heterocyclic compound featuring a pyrrol-3-one core substituted with a benzodiazol moiety at position 4, a 4-methoxyphenyl group at position 1, and an amino group at position 5 .

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)-5-imino-1-(4-methoxyphenyl)-2H-pyrrol-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-24-12-8-6-11(7-9-12)22-10-15(23)16(17(22)19)18-20-13-4-2-3-5-14(13)21-18/h2-9,19,23H,10H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKXBOXVRJQWTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound recognized for its diverse biological activities. Its structural features, which include an amino group, a benzodiazole moiety, and a methoxyphenyl group, suggest significant potential in medicinal chemistry. This article explores its biological activities, including anticancer and antimicrobial properties, based on various research findings.

Structural Characteristics

The compound can be characterized by its unique molecular structure:

| Feature | Description |

|---|---|

| Molecular Formula | C₁₃H₁₃N₃O₂ |

| Molecular Weight | 241.26 g/mol |

| Functional Groups | Amino group, benzodiazole ring, methoxyphenyl group |

Synthesis

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. Common methods include:

- Formation of the Benzodiazole Ring : Condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions.

- Introduction of the Methoxyphenyl Group : Friedel-Crafts alkylation using toluene.

- Formation of the Dihydropyrrolone Core : Cyclization involving an appropriate amine and carbonyl compound.

These synthetic routes require careful control of reaction conditions to optimize yield and purity.

Anticancer Activity

Research indicates that 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-methoxyphenyl)-2,3-dihydro-1H-pyrrol-3-one exhibits significant anticancer properties. A study involving a rat model of colon cancer demonstrated that this compound showed comparable antitumor efficacy to 5-fluorouracil (5-FU), a standard chemotherapy drug. Key findings include:

- Dosage : Administered at 2.3 mg/kg daily.

- Results :

- Decreased tumor number and total area by up to 46%.

- Attenuated inflammation in colon and gastric mucosa.

- Improved morphometric parameters of gut organs.

These results suggest that the compound not only inhibits tumor growth but also promotes recovery in non-cancerous tissues .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of various bacteria. The mechanism likely involves interference with bacterial cell functions through binding to essential enzymes or receptors.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and inflammation. The presence of the benzodiazole ring enhances its binding affinity to these targets, potentially leading to:

- Inhibition of cancer cell migration and proliferation.

- Modulation of inflammatory responses.

Study on Colon Cancer

In a controlled study on rats induced with colon cancer via 1,2-dimethylhydrazine (DMH), the administration of the compound resulted in significant therapeutic effects compared to traditional chemotherapeutics. The study highlighted:

| Parameter | D1 Treatment | 5-FU Treatment |

|---|---|---|

| Tumor Reduction | Up to 46% | Less effective |

| Inflammation in Mucosa | Reduced | Aggravated |

| Morphometric Recovery | Partial | Not observed |

This data emphasizes the potential for developing this compound as a safer alternative in cancer therapy .

Scientific Research Applications

Biological Applications

Research indicates that this compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

Anticancer Activity

Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells. For instance, similar compounds have demonstrated efficacy against breast cancer cell lines (MCF7) and cervical cancer (HeLa) through mechanisms involving apoptosis induction and cell cycle arrest.

Antimicrobial Properties

Compounds with similar structures have been reported to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the benzodiazole moiety is often linked to enhanced antibacterial effects.

Anti-inflammatory Effects

Preliminary studies suggest that this compound can inhibit inflammatory pathways, potentially through the modulation of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

Case Studies

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

*Calculated based on analog data.

Key Observations :

Heterocyclic System Variations

Key Observations :

- Thiazol derivatives may exhibit distinct binding modes due to differences in aromaticity and hydrogen-bonding capacity.

Research Findings and Structure-Activity Relationships (SAR)

Physicochemical Properties

- Melting Points : Analogs with bulky substituents (e.g., tert-butyl in ) show higher melting points (263–265°C), while chloro-substituted analogs (e.g., ) melt at 235–237°C, suggesting substituent bulk and polarity influence crystallinity.

- Solubility : Methoxy groups (target compound) likely improve aqueous solubility compared to hydrophobic substituents like tert-butyl or chloro .

Q & A

Q. What synthetic methodologies are effective for preparing pyrrolone derivatives with benzodiazole substituents?

The synthesis of pyrrolone derivatives often involves cyclization reactions or substitution strategies. For example, base-assisted cyclization of precursors like 5-hydroxy-1,5-dihydro-2H-pyrrol-2-ones with aromatic amines (e.g., benzodiazole derivatives) can yield target compounds. Optimization includes adjusting reaction time, temperature, and stoichiometry. Evidence from similar compounds shows yields ranging from 18% to 63%, depending on substituent reactivity and reaction conditions (e.g., reflux vs. room temperature) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- 1H/13C NMR : To verify proton environments and carbon connectivity. For instance, aromatic protons in the benzodiazole ring typically appear as doublets or multiplets in δ 7.0–8.5 ppm .

- HRMS : To confirm molecular weight (e.g., observed m/z 386.1232 vs. calculated 386.1081 for a chloro-substituted analog) .

- FTIR : To identify functional groups (e.g., carbonyl stretches near 1700 cm⁻¹) .

- Melting Point Analysis : To assess purity (e.g., melting points reported between 138–265°C for structurally related compounds) .

Advanced Research Questions

Q. How do substituents on the benzodiazole or aryl groups influence physicochemical properties and reactivity?

Substituent effects can be systematically studied via Structure-Activity Relationship (SAR) approaches:

- Electron-withdrawing groups (e.g., Cl, NO₂) on the benzodiazole ring reduce reaction yields due to steric hindrance or electronic deactivation (e.g., 18% yield for a dichloro-substituted analog) .

- Hydrophilic groups (e.g., hydroxyl, amino) improve solubility but may complicate purification. For example, hydroxylated derivatives often require recrystallization from methanol/water mixtures .

- Aromatic substitution patterns (para vs. meta) alter spectral profiles, as seen in NMR chemical shift variations .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or mass spectra may arise from diastereomerism, tautomerism, or impurities. Methodological strategies include:

- 2D NMR (COSY, HSQC) : To resolve overlapping signals in diastereomeric mixtures .

- X-ray crystallography : For unambiguous confirmation of stereochemistry (e.g., crystallographic data resolved Z/E configurations in pyrazole derivatives) .

- HPLC-MS : To isolate and characterize minor impurities or byproducts .

Q. What experimental design considerations are critical for scaling up synthesis while maintaining reproducibility?

Key factors include:

- Catalyst optimization : Transition-metal catalysts or acid/base mediators may improve reaction efficiency.

- Purification protocols : Column chromatography or recrystallization conditions must be standardized. For example, dichloromethane/hexane mixtures are effective for polar intermediates .

- Reaction monitoring : TLC or in situ IR can track intermediate formation and prevent over-reaction .

Methodological Notes

- Contradiction Analysis : Conflicting yield data (e.g., 47% vs. 18% for chloro vs. dichloro analogs) highlight the need for systematic substituent screening .

- Advanced Characterization : Pair experimental data with computational tools (e.g., DFT calculations) to predict electronic effects of substituents on reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.